molecular formula C10H22Cl2N2 B595863 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 13323-42-7

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B595863
CAS No.: 13323-42-7
M. Wt: 241.2
InChI Key: JPAWOMWFGZCRFS-UHFFFAOYSA-N
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Description

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is a heterocyclic compound with the molecular formula C10H20N2. It is known for its unique spiro structure, which consists of two nitrogen atoms incorporated into a bicyclic framework. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Scientific Research Applications

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of GABA receptor, a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a potent competitive antagonist at the GABAAR . This means it binds to the same site on the GABAAR as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and exerting its inhibitory effect, leading to increased neuronal activity.

Pharmacokinetics

The pharmacokinetic properties of 3-Methyl-3,9-diazaspiro[5It is known to have low cellular membrane permeability This suggests that it may have limited bioavailability, as it may not easily cross cell membranes to reach its target receptors

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature of 2-8°C Other factors, such as the presence of other substances that can also bind to GABAAR, can potentially influence its action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine in solvents such as isopropylamide, toluene, and acetonitrile. The reaction is carried out at 50°C for 2.5 hours in a sealed vessel .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the spiro structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spiro compounds .

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazaspiro[5.5]undecane: A structurally similar compound with different substituents.

    1,9-Diazaspiro[5.5]undecane: Another spiro compound with a different nitrogen atom arrangement.

    3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: A derivative with additional functional groups.

Uniqueness

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spiro structure and the presence of methyl groups, which confer distinct chemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

3-methyl-3,9-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-12-8-4-10(5-9-12)2-6-11-7-3-10;;/h11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAWOMWFGZCRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCNCC2)CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737426
Record name 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13323-42-7
Record name 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Benzyl-9-methyl-3,9-diaza-spiro[5.5]undecane (Rice, L. M. et al. J Heterocyclic Chem. 1964, 1, 3, 125.) (1.2 g, 4.65 mmol) was dissolved in ethanol (20 mL). To this solution was added hydrochloric acid (4 N in dioxane, 3 mL) and palladium (10% on charcoal, 500 mg). The reaction was shaken on a Parr shaker overnight under 60 psi of hydrogen. The reaction mixture was filtered through a pad of celite, concentrated, and the residue treated with a mixture of ethyl acetate and hexanes, to yield 670 mg (60%) as a white powder. 1H-NMR (CD3OD) δ 1.68-1.72 (m, 4H), 2.88 (s, 3H), 3.16-3.22 (m, 6H), 3.38 (m, 2H). Mass spec.: 169.12 (MH)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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